molecular formula C19H21N5O3S B2546750 N-(2,3-dimethylphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 852168-02-6

N-(2,3-dimethylphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2546750
CAS No.: 852168-02-6
M. Wt: 399.47
InChI Key: GSIQDPSIXHAYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Crystallographic studies offer insights into the molecular conformation, intermolecular interactions, and potential reactivity of compounds. For instance, studies on related sulfanylacetamides have provided detailed crystal structures, showcasing the molecules' folded conformations and the inclinations between different rings within the compounds. These insights are crucial for understanding the chemical and physical properties of these molecules, which can be essential for their application in material science or as pharmacophores in drug design (Subasri et al., 2017).

Pharmacological Applications

Some compounds with similar structural motifs have been investigated for their pharmacological applications, particularly as antibacterial and antifolate agents. For example, sulfamoxole and trimethoprim, containing pyrimidine components, have shown broad-spectrum chemotherapeutic activity and effectiveness against resistant pathogens. These findings suggest that compounds with pyrimidine rings, especially those modified with specific substituents, could serve as potent inhibitors or drugs targeting specific biological pathways (Etzel & Wesenberg, 1976).

Material Science

Research on related compounds has also extended into material science, particularly in the synthesis and characterization of novel polymers. For instance, triphenylamine-containing compounds have been utilized to produce high glass transition polymers, highlighting the potential of incorporating specific chemical structures like pyrimidines into materials to enhance their properties (Liaw et al., 2002).

Antifolate Research

Compounds featuring pyrimidine and sulfanylacetamide groups have been explored as dual inhibitors of key enzymes in the folate pathway, indicating their potential in designing cancer therapies and antibacterial agents. Such research underscores the importance of these chemical motifs in developing drugs with targeted action mechanisms (Gangjee et al., 2008).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-10-7-6-8-13(11(10)2)22-14(25)9-28-17-15-16(20-12(3)21-17)23(4)19(27)24(5)18(15)26/h6-8H,9H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIQDPSIXHAYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.